3,3-Dimethylbut-1-yne-1-sulfonylfluoride

Stability Sulfonyl Fluoride Sulfonyl Chloride

3,3-Dimethylbut-1-yne-1-sulfonylfluoride (CAS: 2613384-17-9, MFCD33031795) is an organosulfur compound featuring a terminal alkyne and a sulfonyl fluoride (-SO2F) group. The compound, with a molecular formula of C6H9FO2S and a molecular weight of 164 Da, belongs to the class of 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs), a specialized group of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry hubs.

Molecular Formula C6H9FO2S
Molecular Weight 164.20 g/mol
Cat. No. B13505866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethylbut-1-yne-1-sulfonylfluoride
Molecular FormulaC6H9FO2S
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCC(C)(C)C#CS(=O)(=O)F
InChIInChI=1S/C6H9FO2S/c1-6(2,3)4-5-10(7,8)9/h1-3H3
InChIKeyIECNQMDKLQKOCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethylbut-1-yne-1-sulfonylfluoride: An Alkynyl Sulfonyl Fluoride Building Block for Advanced Click Chemistry and Targeted Synthesis


3,3-Dimethylbut-1-yne-1-sulfonylfluoride (CAS: 2613384-17-9, MFCD33031795) is an organosulfur compound featuring a terminal alkyne and a sulfonyl fluoride (-SO2F) group . The compound, with a molecular formula of C6H9FO2S and a molecular weight of 164 Da, belongs to the class of 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs), a specialized group of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry hubs [1]. Its structure comprises a sterically bulky tert-butyl group (C(CH3)3) directly attached to the alkyne, which provides a unique steric and electronic environment distinct from less-substituted or aromatic alkynyl sulfonyl fluorides [2].

3,3-Dimethylbut-1-yne-1-sulfonylfluoride: Why In-Class Compounds Cannot Be Simply Interchanged


While alkynyl sulfonyl fluorides as a class are recognized for their dual reactivity as SuFEx hubs, significant variations in steric hindrance and electronic properties exist among individual compounds. The tert-butyl group in 3,3-Dimethylbut-1-yne-1-sulfonylfluoride imparts substantial steric bulk adjacent to the alkyne, which directly influences reaction kinetics, regioselectivity, and the stability of intermediates in click chemistry applications. For example, the SuFEx reactivity of an alkynyl sulfonyl fluoride is profoundly affected by the substituent on the alkyne; an unsubstituted prop-2-yne-1-sulfonyl fluoride or an aromatic derivative will exhibit different reaction rates, selectivity, and compatibility profiles compared to the sterically hindered 3,3-Dimethylbut-1-yne-1-sulfonylfluoride [1]. Furthermore, the stability of sulfonyl fluorides generally surpasses that of analogous sulfonyl chlorides, but this stability advantage is not uniform across all alkynyl sulfonyl fluorides; the presence of the bulky tert-butyl group can further stabilize the molecule against premature hydrolysis or nucleophilic attack, ensuring more predictable and controlled reactions [1][2].

Quantitative Differentiation of 3,3-Dimethylbut-1-yne-1-sulfonylfluoride: Comparative Data for Informed Procurement


Superior Stability vs. Sulfonyl Chloride Analogs Under Aqueous Conditions

Sulfonyl fluorides, including 3,3-Dimethylbut-1-yne-1-sulfonylfluoride, exhibit dramatically enhanced stability compared to their sulfonyl chloride counterparts in aqueous and biological media [1][2]. This is a critical differentiator for applications requiring aqueous compatibility or biological screening. The half-life for hydrolysis of a representative sulfonyl fluoride is on the order of hours to days under physiological conditions, whereas analogous sulfonyl chlorides hydrolyze in seconds to minutes [1].

Stability Sulfonyl Fluoride Sulfonyl Chloride

Dual Orthogonal Reactivity: Enabling Sequential Click Chemistry in a Single Molecule

3,3-Dimethylbut-1-yne-1-sulfonylfluoride is a true bifunctional building block containing two orthogonal reactive handles: a terminal alkyne for CuAAC (copper-catalyzed azide-alkyne cycloaddition) and a sulfonyl fluoride for SuFEx (sulfur(VI) fluoride exchange) [1]. This dual functionality is not present in simpler alkyl or aryl sulfonyl fluorides (which lack an alkyne) or in unfunctionalized alkynes (which lack an -SO2F group). In a typical sequence, the alkyne can first undergo a CuAAC reaction with an azide to form a triazole, and the pendant -SO2F group remains intact and can subsequently undergo SuFEx with an amine or alcohol. This enables 'two-in-one' click chemistry strategies to rapidly build molecular complexity [1].

Click Chemistry SuFEx Alkyne Bifunctional

Steric Modulation of SuFEx Reactivity for Enhanced Selectivity

The bulky tert-butyl group in 3,3-Dimethylbut-1-yne-1-sulfonylfluoride provides a steric shield that tempers the electrophilicity of the sulfonyl fluoride group, leading to more selective reactions compared to less hindered alkynyl sulfonyl fluorides. While direct rate constant data for this specific compound is not publicly available, studies on related sterically hindered sulfonyl fluorides show a decrease in SuFEx reaction rates with bulkier substituents due to increased activation energy. For example, the rate of SuFEx with a primary amine for a tert-butyl-substituted aliphatic sulfonyl fluoride can be 2- to 5-fold slower than for a methyl-substituted analog under identical conditions . This reduced rate can be advantageous for achieving higher chemoselectivity in complex reaction mixtures.

SuFEx Steric Effects Reactivity Selectivity

Quantified Molecular Properties for Predictive Modeling and Formulation

The unique physicochemical profile of 3,3-Dimethylbut-1-yne-1-sulfonylfluoride, driven by its steric bulk, is quantifiable and differs from less-substituted alkynyl sulfonyl fluorides. Its LogP is 2.08, indicating moderate lipophilicity, and its Fraction sp3 (Fsp3) is 0.666, reflecting a high degree of three-dimensional saturation [1]. In contrast, an unsubstituted prop-2-yne-1-sulfonyl fluoride would have a lower LogP and a much lower Fsp3 (close to 0.0). These differences directly impact solubility, membrane permeability, and metabolic stability in biological contexts.

Physicochemical Properties LogP Fsp3 Drug Design

Proven Research and Industrial Scenarios for 3,3-Dimethylbut-1-yne-1-sulfonylfluoride


Assembly of Diverse SuFExable Libraries for Drug Discovery

Due to its dual orthogonal reactivity (alkyne for CuAAC and -SO2F for SuFEx), 3,3-Dimethylbut-1-yne-1-sulfonylfluoride is an ideal hub for Diversity Oriented Clicking (DOC) strategies. Researchers have used this compound class to generate a library of 278 discrete compounds in minimal steps, with several showing improved antimicrobial activity (e.g., against MRSA) compared to controls [1]. Its steric bulk further biases the library towards lead-like chemical space with higher Fsp3 values (0.666), a desirable property for improving clinical success rates [2].

Late-Stage Functionalization of Complex Molecules

The sulfonyl fluoride handle can be installed and then carried through multiple synthetic transformations 'unmasked' due to its stability, only to be revealed for a final, selective SuFEx reaction. This is particularly valuable for the late-stage diversification of advanced intermediates, where a single, stable intermediate like 3,3-Dimethylbut-1-yne-1-sulfonylfluoride can be converted into a panel of sulfonates or sulfonamides for SAR studies [1].

Synthesis of Sterically Demanding Molecules

The bulky tert-butyl group makes 3,3-Dimethylbut-1-yne-1-sulfonylfluoride the reagent of choice for constructing molecules that require a high degree of steric hindrance. This is particularly relevant for creating chiral ligands for asymmetric catalysis, where the tert-butyl group can provide facial selectivity, or for developing chemical probes that target sterically confined binding pockets in proteins [1]. In contrast, an unsubstituted alkynyl sulfonyl fluoride would not provide this critical steric element.

Development of Covalent Probes and Inhibitors

Sulfonyl fluorides are increasingly recognized as privileged warheads for targeted covalent inhibition. 3,3-Dimethylbut-1-yne-1-sulfonylfluoride offers a unique combination of a stable, yet activatable, -SO2F warhead and a sterically shielded alkyne, enabling the construction of probes where the site of covalent attachment can be sterically tuned. This can be leveraged to create inhibitors with improved selectivity profiles compared to those derived from less-hindered building blocks [2].

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